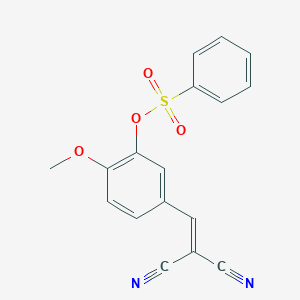
5-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzenesulfonate is an organic compound known for its unique chemical structure and properties This compound features a dicyanoethenyl group attached to a methoxyphenyl ring, which is further connected to a benzenesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzenesulfonate typically involves the reaction of 2-methoxyphenyl benzenesulfonate with a dicyanoethenylating agent under controlled conditions. Common reagents used in this synthesis include malononitrile and a suitable base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
化学反応の分析
Types of Reactions
5-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dicyanoethenyl group to other functional groups, such as amines or aldehydes.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or aldehydes.
科学的研究の応用
5-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用機序
The mechanism by which 5-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzenesulfonate exerts its effects involves interactions with specific molecular targets and pathways. The dicyanoethenyl group can participate in electron transfer processes, while the benzenesulfonate moiety may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- Methyl 4-(2,2-dicyanovinyl)benzoate
- Carbazole-based organic compounds
Uniqueness
5-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of electronic properties and structural features, making it valuable for various research and industrial applications.
特性
CAS番号 |
849110-53-8 |
|---|---|
分子式 |
C17H12N2O4S |
分子量 |
340.4 g/mol |
IUPAC名 |
[5-(2,2-dicyanoethenyl)-2-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C17H12N2O4S/c1-22-16-8-7-13(9-14(11-18)12-19)10-17(16)23-24(20,21)15-5-3-2-4-6-15/h2-10H,1H3 |
InChIキー |
WBCSFZRAJSDSBQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)OS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


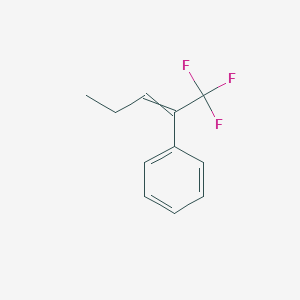
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
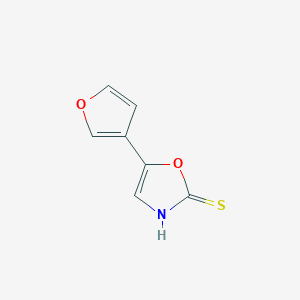
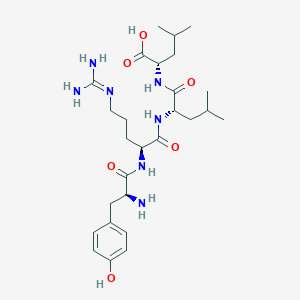

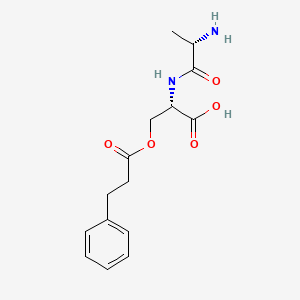
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)

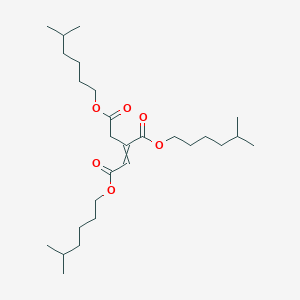
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)
